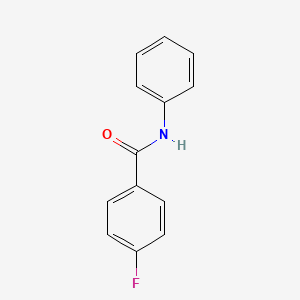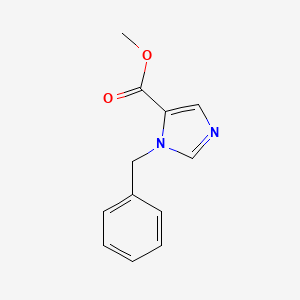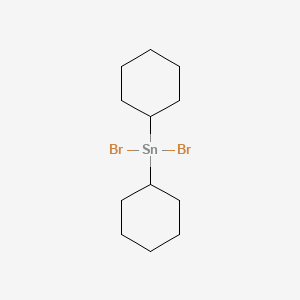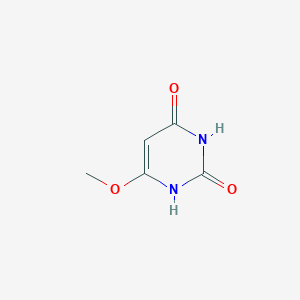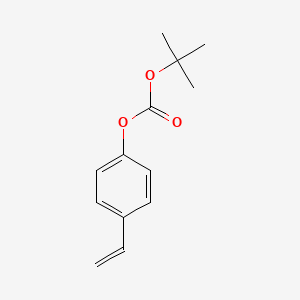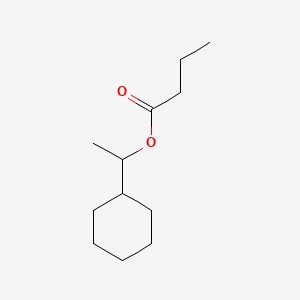![molecular formula C18H21NO4 B1593678 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol CAS No. 1777-89-5](/img/structure/B1593678.png)
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an opioid compound with a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol . This compound is part of the codeine family and is known for its analgesic properties.
Aplicaciones Científicas De Investigación
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol has several applications in scientific research:
Safety and Hazards
10-Hydroxycodeine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, it is advised to rinse the mouth with water, not induce vomiting, and seek immediate medical attention .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol typically involves the hydroxylation of codeine. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 10-oxo-codeine.
Reduction: Reduction reactions can convert it back to codeine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: 10-oxo-codeine
Reduction: Codeine
Substitution: Various substituted codeine derivatives.
Mecanismo De Acción
The mechanism of action of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is similar to that of codeine. It acts as an agonist at the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects . The compound also undergoes O-demethylation to form morphine, which contributes to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Codeine: The parent compound, known for its analgesic and antitussive properties.
Hydrocodone: A semi-synthetic opioid derived from codeine, used for pain relief and cough suppression.
Oxycodone: Another semi-synthetic opioid, more potent than codeine, used for managing moderate to severe pain.
Uniqueness
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is unique due to its specific hydroxylation at the 10th position, which alters its pharmacokinetic and pharmacodynamic properties compared to other codeine derivatives. This modification can influence its binding affinity to opioid receptors and its metabolic pathway .
Propiedades
Número CAS |
1777-89-5 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3/t10-,11-,14-,15?,17-,18-/m0/s1 |
Clave InChI |
ZDGQZOCAKDGPRA-NMDMOAIDSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1C(C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)O |
SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O |
SMILES canónico |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


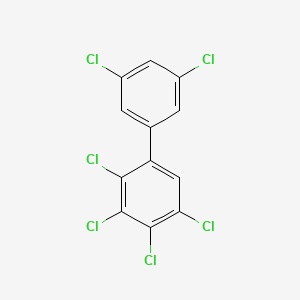
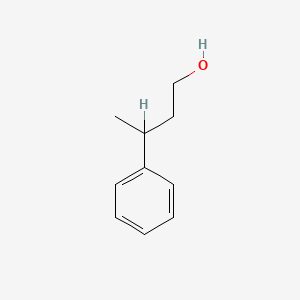
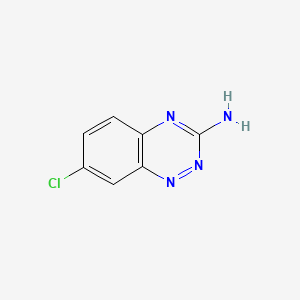

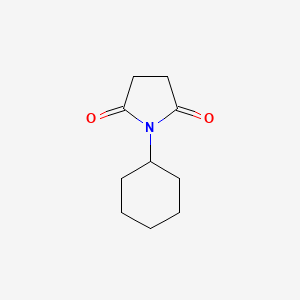
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B1593604.png)
